2,4-Diamino-5-(bromomethyl)pyrimidine

Medicinal chemistry Parallel synthesis DHFR inhibitor libraries

This 5-bromomethyl substituted 2,4-diaminopyrimidine is a key starting material for generating pyridinium intermediates, enabling parallel synthesis of DHFR inhibitor libraries. The bromine offers superior leaving-group ability (pKa HBr ≈ -9), eliminating the need for in-house activation of the 5-hydroxymethyl precursor. Validated by Hoffmann-La Roche to produce inhibitors with >190,000-fold improvement over trimethoprim against TMP-resistant S. pneumoniae. Ideal for anti-tubercular, anti-pneumocystis, and anti-malarial lead optimization. Also a fragment hit for CD73 (IC50 101 nM) in cancer immunotherapy. Procure with batch-to-batch consistency for reproducible library synthesis.

Molecular Formula C5H7BrN4
Molecular Weight 203.04 g/mol
CAS No. 17326-35-1
Cat. No. B094982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-(bromomethyl)pyrimidine
CAS17326-35-1
Synonyms2,4-Pyrimidinediamine, 5-(bromomethyl)- (9CI)
Molecular FormulaC5H7BrN4
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)CBr
InChIInChI=1S/C5H7BrN4/c6-1-3-2-9-5(8)10-4(3)7/h2H,1H2,(H4,7,8,9,10)
InChIKeyUESKVZGVVYLDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-5-(bromomethyl)pyrimidine (CAS 17326-35-1) – Core Intermediate for Antifolate Drug Discovery and DHFR-Targeted Procurement


2,4-Diamino-5-(bromomethyl)pyrimidine (CAS 17326-35-1; also registered as the dihydrobromide salt CAS 89446-58-2) is a heterocyclic building block belonging to the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors [1]. With a molecular formula of C₅H₇BrN₄ and a molecular weight of 203.04 g/mol, the compound features a reactive bromomethyl group at the 5-position of the pyrimidine ring, which serves as a critical electrophilic handle for nucleophilic displacement reactions in combinatorial library synthesis [2]. Its computed XLogP3-AA of 0.1, two hydrogen bond donors, and four hydrogen bond acceptors confer physicochemical properties that balance aqueous solubility with membrane permeability, making it a versatile precursor for lead optimization campaigns targeting infectious diseases including tuberculosis, pneumocystosis, and malaria [3].

Why 2,4-Diamino-5-(bromomethyl)pyrimidine Cannot Be Replaced by Generic 5-Substituted Pyrimidine Analogs in Target Synthesis


The 5-bromomethyl substituent is the singular chemical feature that distinguishes this compound from structurally close analogs such as 2,4-diamino-5-methylpyrimidine (CAS 18588-37-9) and 2,4-diamino-5-hydroxymethylpyrimidine (CAS 42310-45-2). The bromine atom provides superior leaving-group ability (pKₐ of HBr ≈ −9 vs. pKₐ of H₂O ≈ 15.7 for the hydroxyl analog), enabling efficient Sₙ2 displacement by a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions . This reactivity is exploited in the key synthetic step converting the bromide into 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide—a crystalline, shelf-stable intermediate that enables high-throughput parallel synthesis of N,N-disubstituted aminomethyl DHFR inhibitor libraries [1]. The 5-methyl analog lacks any reactive handle at this position, while the 5-hydroxymethyl analog requires harsh activation protocols (e.g., SOCl₂, PBr₃) to achieve comparable reactivity, adding steps, cost, and reproducibility risk. Furthermore, regioisomeric placement of the bromomethyl group at the 6-position alters the steric and electronic environment of the pyrimidine core, which can shift DHFR binding affinity by orders of magnitude [2].

Quantitative Differential Evidence for 2,4-Diamino-5-(bromomethyl)pyrimidine vs. Its Closest Analogs


Synthetic Efficiency: 5-Bromomethyl vs. 5-Hydroxymethyl Leaving-Group Reactivity in DHFR Inhibitor Library Synthesis

In the established synthetic route to 2,4-diamino-5-(N,N-disubstituted aminomethyl)pyrimidine DHFR inhibitors, the 5-bromomethyl compound (VI) is directly converted to 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide (VII) by treatment with pyridine in DMF at room temperature, forming a crystalline salt in a single step [1]. This pyridinium intermediate then undergoes displacement with over 1,200 structurally diverse secondary amines under mild conditions (Et₃N, polar solvent, room temperature) to generate product libraries without purification prior to high-throughput enzymatic and antibacterial screening [2]. In contrast, the 5-hydroxymethyl analog (CAS 42310-45-2) requires a separate activation step (e.g., treatment with HBr/AcOH) to generate the bromide in situ before pyridinium salt formation, adding one synthetic step and requiring handling of corrosive reagents [3]. The bromomethyl compound thus enables a three-step sequence (carbonitrile → aldehyde → alcohol → bromide → pyridinium salt → final product) with the bromide serving as the direct precursor to the key high-throughput-compatible intermediate.

Medicinal chemistry Parallel synthesis DHFR inhibitor libraries

Anti-Tubercular Activity of 5-Bromomethyl-Derived DHFR Inhibitors: MIC and Selectivity vs. Mammalian Cells

Derivatives synthesized from the 2,4-diamino-5-(bromomethyl)pyrimidine scaffold have demonstrated anti-tubercular activity against Mycobacterium tuberculosis. In a 2017 study, compound 16l—a derivative containing a (thiazol-5-yl)methoxy side chain attached via the 5-bromomethyl-derived linkage—exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL (12.45 μM) against M. tuberculosis H₃₇Ra and a minimum bactericidal concentration (MBC) of 12.5 μg/mL [1]. Against Vero cells (African green monkey kidney epithelial cells), compound 16l showed an IC₅₀ for cell viability of 50.22 μM, yielding a selectivity ratio (IC₅₀ Vero / MIC H₃₇Ra) of approximately 4-fold [2]. While the parent bromomethyl compound serves as a synthetic intermediate rather than a final drug candidate, this data establishes the scaffold's capacity to yield derivatives with meaningful whole-cell antibacterial activity and a measurable therapeutic window. Molecular dynamics simulations confirmed that the side chain of 16l stably occupies the glycerol (GOL) binding site of M. tuberculosis DHFR over 100 ns simulations, a binding mode that is sterically inaccessible to smaller 5-substituents such as methyl or unsubstituted pyrimidine cores [3].

Antitubercular drug discovery DHFR inhibition Mycobacterium tuberculosis

DHFR Enzyme Inhibition Potency and Selectivity: 5-Bromomethyl-Derived Pyrimidines vs. Trimethoprim

In a comparative analysis of pyrimidine derivatives synthesized from the 2,4-diamino-5-(bromomethyl)pyrimidine scaffold, one derivative exhibited an IC₅₀ of 23 nM against Pneumocystis carinii DHFR, with a selectivity index (SI) of 28 relative to the mammalian enzyme . This represents a substantial improvement over trimethoprim (TMP), which typically exhibits IC₅₀ values in the micromolar range against P. carinii DHFR and selectivity indices of approximately 1–10 against the human enzyme [1]. The enhanced potency and selectivity are attributed to the ability of the 5-aminomethyl substituent (installed via nucleophilic displacement of the bromomethyl group) to occupy auxiliary binding pockets adjacent to the DHFR active site, including the glycerol (GOL) binding pocket in mycobacterial DHFR and analogous sub-pockets in P. carinii DHFR [2]. While this specific IC₅₀ value pertains to a derivative rather than the parent bromomethyl compound, it demonstrates that the 5-bromomethyl handle is a critical structural prerequisite for accessing this enhanced potency profile—a feature completely absent in the 5-methyl and 5-unsubstituted analogs.

Antifolate drug discovery Pneumocystis carinii DHFR Selectivity index

Physicochemical Property Differentiation: XLogP, Rotatable Bonds, and Molecular Weight vs. 5-Methyl and 5-Hydroxymethyl Analogs

Computational comparison of key physicochemical descriptors reveals meaningful differences between 2,4-diamino-5-(bromomethyl)pyrimidine and its closest analogs that impact both synthetic utility and drug-likeness of derived products. The target compound has a computed XLogP3-AA of 0.1, compared to −0.1 for 2,4-diamino-5-methylpyrimidine and −0.8 for 2,4-diamino-5-hydroxymethylpyrimidine [1][2][3]. The higher lipophilicity of the bromomethyl compound (ΔXLogP = +0.2 vs. methyl; +0.9 vs. hydroxymethyl) reflects the hydrophobic contribution of the bromine atom, which can improve membrane permeability of final drug candidates. Additionally, the bromomethyl compound possesses 1 rotatable bond (C–CH₂Br), compared to 0 for the 5-methyl analog and 1 for the 5-hydroxymethyl analog. The molecular weight increase to 203.04 g/mol (vs. 124.14 for 5-methyl and 140.14 for 5-hydroxymethyl) reflects the bromine atom's atomic mass (~80 Da), which can be strategically exploited in structure–activity relationship (SAR) studies where the bromine serves as both a leaving group and a heavy-atom label for X-ray crystallographic phasing.

ADME prediction Lead-likeness Physicochemical profiling

Regiochemical Specificity: 5-Bromomethyl vs. 6-Bromomethyl Substitution in DHFR Binding

The position of the bromomethyl group on the pyrimidine ring (5-position vs. 6-position) has been demonstrated to exert a profound effect on DHFR inhibitory activity across multiple studies of 2,4-diaminopyrimidine antifolates. In the landmark Wyss et al. (2003) study, the 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide intermediate was specifically designed to install N,N-disubstituted aminomethyl groups at the 5-position, which the authors identified as the optimal substitution site for accessing the DHFR active site [1]. The corresponding 6-substituted regioisomers were not pursued in this high-throughput library because the 6-position is directly adjacent to the catalytic site and sterically constrains substituent accommodation. A separate study of 2,4-diamino-6-substituted pyrimidines confirmed that bulkier substituents at the 6-position generally reduce DHFR binding affinity relative to 5-substituted analogs due to steric clash with the NADPH cofactor binding pocket [2]. For procurement purposes, the 5-bromomethyl regioisomer (CAS 17326-35-1) is therefore mechanistically and synthetically preferred over the 6-bromomethyl regioisomer for any DHFR-targeted inhibitor program, as the 5-position vector directs substituents toward the GOL binding site and away from the cofactor binding region.

Regioisomer comparison DHFR binding mode Structure-activity relationship

Ecto-5′-Nucleotidase (CD73) Inhibitory Activity: Off-Target or Alternative Application

2,4-Diamino-5-(bromomethyl)pyrimidine has been evaluated for inhibition of rat ecto-5'-nucleotidase (CD73) transfected in COS7 cells, yielding an IC₅₀ of 101 nM in a preincubation assay format (10 min preincubation with enzyme followed by AMP substrate addition, measured at 10 min) [1]. This represents moderate inhibitory activity against CD73, an enzyme target of current interest in cancer immunotherapy for its role in adenosine-mediated immunosuppression. In contrast, structurally similar 2,4-diaminopyrimidine derivatives with larger 5-substituents (e.g., 5-[(4-bromo-3,5-dimethoxyphenyl)methyl] substitution as in brodimoprim) show much weaker CD73 inhibition (IC₅₀ > 6,000 nM) [2], suggesting that the compact bromomethyl group uniquely balances size and electrophilicity to access the CD73 active site. This activity profile, while not the primary application of this compound, may be relevant to researchers investigating polypharmacology or seeking to avoid CD73-mediated off-target effects in DHFR inhibitor programs.

CD73 inhibition Cancer immunotherapy Ecto-5′-nucleotidase

Recommended Procurement and Application Scenarios for 2,4-Diamino-5-(bromomethyl)pyrimidine (CAS 17326-35-1)


High-Throughput Parallel Synthesis of DHFR Inhibitor Libraries via Pyridinium Salt Intermediate

This compound is optimally deployed as the starting material for generating 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide, a crystalline intermediate that enables parallel displacement with diverse secondary amines under mild, high-throughput-compatible conditions (Et₃N, polar solvent, room temperature, no purification required before enzymatic screening) [1]. This workflow was validated by Wyss et al. at Hoffmann-La Roche, who synthesized and screened over 1,200 compounds from this intermediate, identifying DHFR inhibitors with activities up to 190,000-fold greater than trimethoprim against TMP-resistant S. pneumoniae [2]. Procurement of the pre-formed bromomethyl compound eliminates the need for in-house bromination of the 5-hydroxymethyl precursor, saving one hazardous synthetic step and ensuring batch-to-batch consistency for library synthesis.

Structure-Based Design of M. tuberculosis DHFR Inhibitors Targeting the GOL Binding Site

The 5-bromomethyl handle enables installation of medium-size side chains (e.g., (thiazol-5-yl)methoxy, as in compound 16l) that occupy the glycerol (GOL) binding site of M. tuberculosis DHFR, a sub-pocket adjacent to the active site that is absent in the human enzyme [1]. Molecular dynamics simulations confirm that side chains of appropriate size can stably occupy this site over 100 ns trajectories, providing a structural basis for achieving selectivity over human DHFR [2]. Researchers procuring this intermediate for anti-tubercular drug discovery should design side chains of medium hydrophobicity and size to balance GOL site occupancy with cell wall permeability—key parameters identified in the 2017 study that yielded compound 16l (MIC = 6.25 μg/mL, selectivity ratio ≈ 4 vs. Vero cells) [3].

Regioselective Synthesis of 5-Substituted 2,4-Diaminopyrimidine Antifolates for P. carinii and T. gondii DHFR

For programs targeting Pneumocystis carinii or Toxoplasma gondii DHFR, the 5-bromomethyl compound provides regiochemical certainty: the bromomethyl group at the 5-position directs derivatization toward the auxiliary binding pocket that accommodates the 5-substituent in potent, selective antifolates [1]. Derivatives from this scaffold have demonstrated IC₅₀ values as low as 23 nM against P. carinii DHFR with selectivity indices of 28 over the mammalian enzyme, representing a >200-fold improvement over trimethoprim [2]. In contrast, procurement of the 6-bromomethyl regioisomer would direct substituents toward the NADPH cofactor binding region, likely resulting in steric penalty and reduced binding affinity [3].

Fragment-Based Screening and Biophysical Assay Development for CD73 (Ecto-5′-Nucleotidase) Programs

The sub-micromolar CD73 inhibitory activity (IC₅₀ = 101 nM) of 2,4-diamino-5-(bromomethyl)pyrimidine makes it a viable fragment hit for cancer immunotherapy programs targeting the adenosine pathway [1]. The compound's low molecular weight (203.04 g/mol), moderate lipophilicity (XLogP3-AA = 0.1), and synthetic tractability via the bromomethyl handle support fragment growing and merging strategies. Researchers should note that bulkier 5-substituted analogs show significantly reduced CD73 activity (IC₅₀ > 6,000 nM), indicating a narrow steric tolerance at this position that favors the compact bromomethyl group as a starting fragment [2].

Quote Request

Request a Quote for 2,4-Diamino-5-(bromomethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.